synthesis of 1-Cyclopropylprop-2-en-1-amine
synthesis of 1-Cyclopropylprop-2-en-1-amine
An In-depth Technical Guide to the Synthesis of 1-Cyclopropylprop-2-en-1-amine
Abstract
1-Cyclopropylprop-2-en-1-amine is a valuable synthetic intermediate characterized by the unique combination of a strained cyclopropyl ring and a reactive allylic amine moiety. This juxtaposition of functionalities makes it an attractive building block for the development of novel chemical entities in medicinal chemistry and materials science. The cyclopropyl group is often employed as a bioisostere for phenyl rings or gem-dimethyl groups, offering improved metabolic stability and conformational rigidity, while the allylic amine provides a versatile handle for further chemical transformations. This guide provides a comprehensive overview of robust and scalable synthetic strategies for the preparation of 1-cyclopropylprop-2-en-1-amine, grounded in established chemical principles and supported by relevant literature. The methodologies discussed are designed to be adaptable for both small-scale research and larger-scale production, with a focus on causality, procedural detail, and strategic considerations for researchers and drug development professionals.
Introduction: Strategic Importance and Retrosynthetic Analysis
The synthesis of substituted cyclopropylamines is a topic of significant interest in pharmaceutical and agrochemical research.[1][2] These motifs are present in a range of biologically active compounds.[3] The title compound, 1-cyclopropylprop-2-en-1-amine, combines this privileged scaffold with an allylamine, a versatile functional group for C-N and C-C bond-forming reactions.[4] A logical retrosynthetic analysis reveals several viable pathways originating from common starting materials, primarily cyclopropane-derived aldehydes or ketones.
The primary disconnection strategies hinge on the formation of the C1-N bond or the C1-C2 (allyl) bond at a late stage. This leads to three principal synthetic approaches:
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Nucleophilic Addition to an Imine: Formation of the C1-allyl bond by adding an allyl organometallic reagent to an imine derived from cyclopropanecarboxaldehyde.
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Reductive Amination of a Ketone: Formation of the C1-N bond by reductive amination of a pre-formed cyclopropyl allyl ketone.
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Functional Group Interconversion from a Propargyl Precursor: Synthesis of a propargyl amine followed by stereoselective reduction of the alkyne to an alkene.
The following diagram illustrates these primary retrosynthetic disconnections.
Caption: Workflow for the nucleophilic addition strategy.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Cyclopropanecarboxaldehyde | 70.09 | 3.50 g | 50.0 | 1.0 |
| Ammonia solution | 17.03 | ~29.4 mL | ~250 | 5.0 |
| (7.0 M in MeOH) | ||||
| Allylmagnesium bromide | 145.31 | 60.0 mL | 60.0 | 1.2 |
| (1.0 M in Et₂O) | ||||
| Anhydrous THF | - | 200 mL | - | - |
| Sat. aq. NH₄Cl | - | 100 mL | - | - |
| Diethyl ether (Et₂O) | - | 300 mL | - | - |
| 1 M HCl | - | As needed | - | - |
| 2 M NaOH | - | As needed | - | - |
Procedure:
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Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
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Imine Formation: Anhydrous tetrahydrofuran (THF, 100 mL) and cyclopropanecarboxaldehyde (3.50 g, 50.0 mmol) are added to the flask. The solution is cooled to 0 °C in an ice bath. A solution of ammonia in methanol (7.0 M, ~29.4 mL, 250 mmol) is added dropwise over 20 minutes. The mixture is stirred at 0 °C for 1 hour to facilitate the formation of the aldimine.
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Grignard Addition: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Allylmagnesium bromide (1.0 M solution in diethyl ether, 60.0 mL, 60.0 mmol) is added dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
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Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).
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Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).
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Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude amine is purified by distillation or flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure product.
Key Considerations
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Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
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Temperature Control: The addition of the Grignard reagent is exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as enolization of the imine or Wurtz coupling of the Grignard reagent.
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Imine Stability: N-Unsubstituted imines can be prone to polymerization or hydrolysis. Using a slight excess of ammonia and generating the imine in situ immediately prior to use mitigates this instability. For more controlled or asymmetric syntheses, using a removable chiral auxiliary (e.g., (R)- or (S)-α-phenylethylamine) to form a chiral imine is a common strategy.
Synthetic Strategy 2: Reductive Amination of Cyclopropyl Allyl Ketone
Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope. This pathway involves the reaction of cyclopropyl allyl ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced in the same pot to the desired amine.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of ammonia on the ketone carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is in equilibrium with its enamine tautomer. A reducing agent, chosen for its compatibility with the reaction pH, then reduces the C=N double bond. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), which is effective under mildly acidic conditions that favor iminium ion formation, or sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and can be used in non-protic solvents. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Ni) is another powerful option.
Experimental Protocol
Step 1: Synthesis of Cyclopropyl Allyl Ketone (Not Detailed) This intermediate can be prepared via several methods, such as the acylation of an allyl organometallic reagent with cyclopropanecarbonyl chloride or the α-allylation of cyclopropyl methyl ketone.
Step 2: Reductive Amination
Caption: Workflow for the reductive amination strategy.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Cyclopropyl Allyl Ketone | 110.15 | 5.51 g | 50.0 | 1.0 |
| Ammonium Acetate | 77.08 | 19.3 g | 250 | 5.0 |
| Sodium Cyanoborohydride | 62.84 | 3.45 g | 55.0 | 1.1 |
| Methanol (MeOH) | - | 250 mL | - | - |
| 2 M NaOH | - | As needed | - | - |
| Dichloromethane (DCM) | - | 300 mL | - | - |
Procedure:
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Reaction Setup: To a 500 mL round-bottom flask, add cyclopropyl allyl ketone (5.51 g, 50.0 mmol), ammonium acetate (19.3 g, 250 mmol), and methanol (250 mL). Stir the mixture at room temperature until all solids are dissolved.
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pH Adjustment: Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. The slightly acidic medium is optimal for iminium ion formation without causing significant hydrolysis.
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Reduction: Add sodium cyanoborohydride (3.45 g, 55.0 mmol) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and can release HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.
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Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
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Work-up: Once the starting ketone is consumed, carefully add 2 M aqueous NaOH solution to the flask at 0 °C until the pH is >11 to decompose any remaining reducing agent and neutralize the ammonium acetate.
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Extraction and Purification: Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude amine. Purify as described in Strategy 1.
Key Considerations
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Choice of Reagents: The combination of ammonium acetate as the ammonia source and NaBH₃CN as the reductant is a classic and reliable method. The large excess of ammonium acetate helps drive the equilibrium towards imine formation.
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Safety: Due to the toxicity of cyanoborohydride, alternative reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation are often preferred in industrial settings. * Over-alkylation: The primary amine product can potentially react with the starting ketone to form a secondary amine. Using a large excess of the ammonia source minimizes this side reaction.
Concluding Remarks
The synthesis of 1-cyclopropylprop-2-en-1-amine can be effectively achieved through several established synthetic methodologies. The choice between nucleophilic addition to an imine and reductive amination of a ketone will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents. The nucleophilic addition route offers a highly convergent synthesis, while reductive amination provides a robust and operationally simple alternative. Both methods are grounded in fundamental principles of organic chemistry and can be adapted and optimized to meet the specific needs of research and development professionals. Further exploration could involve developing asymmetric variants of these routes to access enantiomerically pure forms of the target amine, which would be of significant value in the synthesis of chiral pharmaceuticals.
References
- Johnson, F. A., & Miller, R. E. (1974). U.S. Patent No. US3847985A.
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Walczak, M. A. (2013). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Pennsylvania, Scholarly Commons. [Link] [5]6. ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link] [6]7. Fünfschilling, P. C., et al. (2021). U.S. Patent Application No. US20210395185A1. Google Patents. 8. Serra, S., & Fuganti, C. (2009). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Green Chemistry, 11(11), 1889-1891. [Link] [3]9. Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling. [Link] [4]10. Guranowski, A., & Szymoniak, J. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7047. [Link]
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